![molecular formula C7H11F3O2 B163910 Ethyl 2-methyl-4,4,4-trifluorobutyrate CAS No. 136564-76-6](/img/structure/B163910.png)
Ethyl 2-methyl-4,4,4-trifluorobutyrate
Overview
Description
Ethyl 2-methyl-4,4,4-trifluorobutyrate is an organic compound with the molecular formula C7H11F3O2 It is characterized by the presence of a trifluoromethyl group and an ester functional group
Mechanism of Action
Target of Action
Ethyl 2-methyl-4,4,4-trifluorobutyrate, also known as Ethyl 4,4,4-trifluoro-2-methylbutanoate, is primarily used as a spin trapping reagent in Electron Spin Resonance (ESR) or Electron Paramagnetic Resonance (EPR) spectroscopy . In this context, the primary targets of this compound are free radicals generated during various chemical reactions .
Mode of Action
In ESR/EPR spectroscopy, this compound acts as a spin trap, meaning it reacts with short-lived free radicals to form more stable products that can be studied at leisure . The compound’s trifluorobutanoate group is responsible for trapping the free radicals, while the ethyl and methyl groups contribute to the stability of the resulting adduct .
Result of Action
The primary result of the action of this compound is the formation of stable radical adducts that can be analyzed using ESR/EPR spectroscopy. This allows researchers to identify and quantify free radicals in a sample, providing valuable insights into the chemical reactions that produced them .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-methyl-4,4,4-trifluorobutyrate can be synthesized through several methods. One common approach involves the esterification of 4,4,4-trifluoro-2-methylbutanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In industrial settings, the production of ethyl 4,4,4-trifluoro-2-methylbutanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-methyl-4,4,4-trifluorobutyrate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 4,4,4-trifluoro-2-methylbutanoic acid and ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products:
Hydrolysis: 4,4,4-trifluoro-2-methylbutanoic acid and ethanol.
Reduction: 4,4,4-trifluoro-2-methylbutanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
Ethyl 2-methyl-4,4,4-trifluorobutyrate serves as an essential intermediate in the synthesis of various pharmaceutical compounds. Its unique trifluoromethyl group enhances biological activity and stability in drug formulations.
Case Study: Synthesis of Antagonists
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of fluorinated indolecarboxamides using this compound as a key intermediate. The resulting compounds exhibited potent antagonistic activity against leukotrienes D4 and E4, highlighting the compound's utility in developing anti-inflammatory medications .
Agrochemical Applications
The compound is also explored in agrochemical formulations due to its potential as a pesticide or herbicide precursor. The trifluoromethyl group contributes to the lipophilicity and metabolic stability of agrochemicals.
Case Study: Herbicide Development
Research indicates that derivatives of this compound have been tested for herbicidal activity against various weed species. These studies demonstrate that the incorporation of trifluoroacetate moieties can enhance herbicidal efficacy while reducing phytotoxicity to crops .
Material Science Applications
This compound is utilized in the development of advanced materials due to its unique chemical properties. Its ability to modify surface characteristics makes it suitable for creating coatings with enhanced chemical resistance.
Case Study: Coating Formulations
In material science research, this compound has been incorporated into polymer matrices to develop coatings with improved hydrophobicity and durability. These coatings are particularly valuable in industrial applications where chemical exposure is prevalent .
Environmental Impact Studies
Given the increasing focus on environmental safety, studies on the degradation kinetics of this compound have been conducted. Understanding its behavior in various environmental conditions is crucial for assessing its ecological footprint.
Case Study: Kinetics of Degradation
Research investigating the reaction kinetics of hydroxyl radicals with this compound indicates that this compound undergoes significant degradation under atmospheric conditions. This finding is vital for evaluating its persistence and potential environmental risks .
Summary Table of Applications
Comparison with Similar Compounds
Ethyl 4,4,4-trifluoro-2-butynoate: Another trifluoromethyl-containing ester with different reactivity due to the presence of an alkyne group.
Methyl 4,4,4-trifluoro-2-methylbutanoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Uniqueness: Ethyl 2-methyl-4,4,4-trifluorobutyrate is unique due to its specific combination of a trifluoromethyl group and an ethyl ester group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Biological Activity
Ethyl 2-methyl-4,4,4-trifluorobutyrate (CAS Number: 143484-00-8) is a fluorinated organic compound that has garnered attention in various fields of chemical research due to its unique structural properties and biological activities. This article explores its biological activity, applications, synthesis methods, and relevant case studies.
This compound is characterized by the presence of a trifluoromethyl group, which significantly influences its chemical reactivity and biological interactions. The compound appears as a colorless liquid with the following properties:
Property | Value |
---|---|
Molecular Formula | C₆H₇F₃O₂ |
Molecular Weight | 168.114 g/mol |
Density | 1.2 ± 0.1 g/cm³ |
Boiling Point | 114.5 °C |
Flash Point | 25.6 °C |
The biological activity of this compound is largely attributed to its ability to interact with various biological targets through mechanisms such as enzyme inhibition and receptor modulation. The trifluoromethyl group enhances lipophilicity, allowing for better membrane permeability and interaction with lipid-based biological membranes.
Pharmacological Applications
- Antagonistic Activity : Research has identified this compound as a potential antagonist for leukotriene receptors, which are involved in inflammatory responses. This compound was part of a series of fluorinated indole derivatives that demonstrated significant inhibition against leukotrienes D4 and E4 .
- Synthesis of β-Amino Acids : The compound has been utilized in synthesizing enantiopure trifluoromethyl-β-amino acids, which are crucial in pharmaceutical applications due to their role as building blocks in drug development.
- Electrochemical Applications : It has also been investigated for its utility in electrochemistry as a reagent that can influence the regioselectivity of reactions involving cyclometalated complexes.
Study on Leukotriene Antagonism
A pivotal study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of fluorinated indole derivatives, including compounds featuring this compound. The study reported that certain derivatives exhibited potent antagonistic activity against leukotriene receptors with IC50 values indicating strong inhibition .
Synthesis and Reactivity Investigations
Another significant investigation focused on the reactivity of this compound with hydroxyl radicals. This study demonstrated that exposure to hydroxyl radicals resulted in structural modifications that could alter its biological activity, suggesting potential pathways for degradation and interaction with biological systems.
Safety and Toxicology
This compound is classified as an irritant to the eyes and respiratory system. Safety data indicate it may pose risks if inhaled or ingested; therefore, appropriate handling procedures should be followed when working with this compound .
Properties
IUPAC Name |
ethyl 4,4,4-trifluoro-2-methylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F3O2/c1-3-12-6(11)5(2)4-7(8,9)10/h5H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANNZGOFOWCNVBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)CC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50929479 | |
Record name | Ethyl 4,4,4-trifluoro-2-methylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50929479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136564-76-6 | |
Record name | Ethyl 4,4,4-trifluoro-2-methylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50929479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 136564-76-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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